8-Azaadenosine

Übersicht

Beschreibung

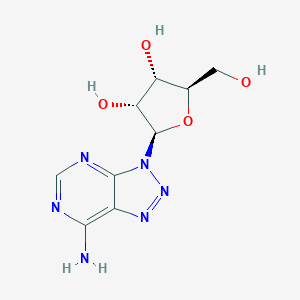

8-Azaadenosine (C₉H₁₂N₆O₄) is an adenosine analog characterized by the substitution of nitrogen for carbon at position 8 of the adenine base (Fig. 1). This structural modification preserves the Watson-Crick hydrogen-bonding face, enabling its incorporation into RNA and DNA while maintaining functional compatibility with enzymatic processes . The compound exhibits pH-dependent fluorescence emission intensity, with higher intensity observed when the N1 position is unprotonated .

Metabolically, this compound is converted into nucleotides (8-azaAMP, 8-azaADP, and 8-azaATP) and incorporated into polynucleotides as both 8-azaadenine (8-azaA) and 8-azaguanine (8-azaG) in cell lines such as H. Ep. 2 and Ca755 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Azaadenosine typically involves the following steps:

Starting Material: The synthesis begins with commercially available adenine.

Nitration: Adenine undergoes nitration to introduce a nitro group at the 8-position.

Reduction: The nitro group is then reduced to an amino group.

Cyclization: The amino group undergoes cyclization to form the 8-azaadenine ring.

Glycosylation: The 8-azaadenine is then glycosylated with a ribose sugar to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:

Optimized Reaction Conditions: Use of catalysts and controlled reaction conditions to maximize yield.

Purification: Advanced purification techniques such as chromatography to ensure high purity of the final product.

Quality Control: Rigorous quality control measures to ensure consistency and safety of the compound.

Analyse Chemischer Reaktionen

Reaktionstypen: 8-Azaadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um 8-Azaadenosinderivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Riboseszucker verändern.

Substitution: Substitutionsreaktionen können an den Stickstoffatomen im Adeninring auftreten.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Alkylierungsmittel.

Hauptprodukte:

Oxidationsprodukte: Verschiedene oxidierte Derivate von 8-Azaadenosin.

Reduktionsprodukte: Reduzierte Formen von 8-Azaadenosin mit modifizierten Riboseszuckern.

Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen am Adeninring.

Wissenschaftliche Forschungsanwendungen

Inhibition of ADAR in Thyroid Cancer

Recent studies have shown that 8-azaadenosine effectively blocks ADAR1 expression, leading to a significant reduction in thyroid cancer cell proliferation, invasion, and migration. In vitro experiments demonstrated that treatment with this compound resulted in decreased cell viability and increased apoptosis in thyroid cancer cell lines, suggesting its potential as a therapeutic agent against this malignancy .

Targeting the Tumor Microenvironment

In ovarian cancer models, combining this compound with DNA methyltransferase inhibitors (DNMTis) has been shown to enhance anti-tumor immune responses. The combination therapy increased the production of pro-inflammatory cytokines and improved recruitment of CD8+ T cells to the tumor site, leading to reduced tumor burden and prolonged survival in preclinical models . This suggests that this compound may play a role in modulating the tumor microenvironment to enhance the efficacy of existing treatments.

Limitations and Non-selectivity

Despite its promising applications, studies have indicated that this compound is not a selective inhibitor of ADAR. Research has shown that it exhibits similar toxicity across various cancer cell lines regardless of their ADAR expression levels. This lack of selectivity raises concerns about its use as a therapeutic agent since it may affect normal cellular functions alongside cancerous ones .

Comparative Analysis with Other Compounds

To understand the efficacy and specificity of this compound better, it is essential to compare it with other known inhibitors:

Wirkmechanismus

8-Azaadenosine exerts its effects primarily by inhibiting the activity of adenosine deaminase acting on RNA (ADAR) enzymes. These enzymes are responsible for the adenosine-to-inosine editing of RNA. By inhibiting ADAR, this compound disrupts RNA editing, leading to alterations in RNA stability and function. This inhibition can result in reduced proliferation and increased apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Table 1: Structural and Functional Comparison of Adenosine Analogs

Mechanism of Action and Selectivity

- 8-Chloroadenosine: Dual metabolic effects: Integrates into RNA/DNA and depletes ATP pools . Lower EC₅₀ in ADAR-knockdown cells: Enhanced toxicity in shADAR vs. shSCR cells (ΔEC₅₀ ≈ 0.25 µM) .

Metabolic and Toxicity Profiles

Table 2: Metabolic and Toxicity Comparisons

Key Research Findings and Controversies

- This discrepancy may arise from cell type-specific ADAR isoform expression.

- Therapeutic Potential vs. Limitations: Both this compound and 8-chloroadenosine show broad cytotoxicity but lack selectivity for ADAR-dependent cancers.

Biologische Aktivität

8-Azaadenosine (8-aza) is a synthetic analogue of adenosine that has garnered attention for its role as an inhibitor of adenosine deaminases acting on RNA (ADARs). This compound has been studied for its potential therapeutic applications in cancer treatment, particularly due to its effects on RNA editing and its impact on cellular processes such as proliferation, migration, and invasion.

ADAR enzymes are responsible for the conversion of adenosine to inosine in double-stranded RNA (dsRNA), a process known as A-to-I editing. This editing can influence gene expression and cellular responses. In various cancer types, including thyroid cancer, ADAR-mediated editing has been linked to tumor progression. This compound functions by inhibiting the activity of ADARs, thereby blocking this editing process and affecting cancer cell behavior.

Inhibition of Cancer Cell Proliferation

Research indicates that 8-aza significantly reduces the proliferation of cancer cells. In a study involving thyroid cancer cell lines (TPC1 and Cal62), treatment with 8-aza at concentrations of 1 µM and 2 µM resulted in a dose-dependent decrease in cell viability, as measured by MTT assays and crystal violet staining. The compound also inhibited cell growth in three-dimensional culture systems, suggesting its efficacy in more physiologically relevant environments .

Effects on Migration and Invasion

In addition to reducing proliferation, 8-aza has been shown to impair the migratory and invasive capabilities of cancer cells. The compound inhibited both migration and invasion in thyroid cancer models, highlighting its potential as a therapeutic agent against metastatic disease .

Selectivity and Toxicity

Despite its promising effects, studies have raised concerns about the selectivity of 8-aza as an ADAR inhibitor. It has been reported that 8-aza is not selective for ADAR inhibition; it exhibits similar toxicity across various cancer cell lines, regardless of their ADAR expression levels. This lack of selectivity may limit its therapeutic applications, as it could affect normal cellular functions in addition to targeting cancer cells .

Case Studies

- Thyroid Cancer : In a detailed investigation, the use of 8-aza led to decreased aggressiveness in thyroid cancer cells through the inhibition of ADAR1 activity. The findings suggest that targeting RNA editing pathways could be a viable strategy for developing new cancer therapies .

- Leukemia Models : Historical studies have demonstrated the antitumor activity of 8-aza in murine leukemia models (L1210 and P388). Mice treated with 8-aza showed reduced tumor burden, indicating its potential effectiveness against hematological malignancies .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How does 8-Azaadenosine inhibit ADAR1 activity in vitro, and what experimental parameters are critical for validating its mechanism?

- Methodology : Use thyroid cancer cell lines (e.g., TPC1, Cal62) treated with this compound (10–50 µM) for 24–72 hours. Assess ADAR1 activity via RNA editing assays (e.g., sequencing of known A-to-I editing sites like Alu elements) and measure ADAR1 mRNA levels via qPCR. Note that this compound suppresses enzymatic activity without altering ADAR1 mRNA expression . Include dose-response curves to confirm inhibition is concentration-dependent.

Q. What experimental design is recommended for evaluating this compound’s anti-proliferative effects in cancer models?

- Methodology : Employ 3D cell culture systems (e.g., spheroids) and functional assays such as colony formation, invasion (Matrigel transwell), and migration (scratch/wound healing). Use flow cytometry to analyze cell cycle arrest (G0/G1 phase accumulation) and apoptosis (Annexin V/PI staining). For thyroid cancer, validate results in ADAR1-overexpressing models .

Q. What are the solubility and storage guidelines for this compound in preclinical studies?

- Methodology : Prepare stock solutions in DMSO (250 mg/mL) or aqueous buffers (e.g., 10% DMSO + 40% PEG300 + 5% Tween80 in saline) for in vivo use. Store lyophilized powder at -20°C (stable for 2 years) or dissolved stocks at -80°C (6 months). Avoid repeated freeze-thaw cycles to maintain stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s selectivity for ADAR-dependent vs. ADAR-independent cancer cell lines?

- Methodology : Validate ADAR dependency using CRISPR/Cas9-mediated ADAR1 knockout models. Compare cytotoxicity (EC50) in ADAR-dependent (e.g., MDA-MB-468) and -independent (e.g., MCF-7) cell lines via MTT assays. Use RNA-seq to identify off-target effects on adenosine receptor signaling or other RNA modification pathways .

Q. What strategies optimize this compound’s efficacy in combination therapies for gastric cancer?

- Methodology : Co-administer this compound with Wnt/β-catenin pathway activators (e.g., HLY78) in AGS and HGC-27 gastric cancer cells. Assess synergy via Chou-Talalay combination index (CI) and validate in peritoneal metastasis xenograft models. Monitor tumor progression via bioluminescence imaging .

Q. How does solvent polarity influence this compound’s molecular conformation and editing inhibition?

- Methodology : Analyze solution-state conformations using NMR in solvents like D2O or pyridine. Compare ribose puckering (N vs. S states) and glycosidic bond rotamers (syn vs. anti) to correlate structural dynamics with ADAR1 binding affinity. Reference fluorescence properties of 8-azapurines for mechanistic insights .

Q. What pharmacokinetic challenges arise when translating this compound to in vivo models, and how are they addressed?

- Methodology : Use LC-MS/MS to quantify plasma and tissue concentrations in murine models. Optimize delivery via intraperitoneal injection in solvent mixtures (e.g., 10% DMSO + 90% corn oil). Monitor metabolites (e.g., 8-azaadenine) to assess metabolic stability .

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze this compound’s dose-dependent effects on RNA editing and cell viability?

- Methodology : Perform nonlinear regression (GraphPad Prism) to calculate IC50/EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For RNA editing, apply Benjamini-Hochberg correction to reduce false discovery rates in high-throughput sequencing data .

Q. What bioinformatics tools are recommended for identifying this compound’s off-target RNA editing sites?

Eigenschaften

IUPAC Name |

2-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O4/c10-7-4-8(12-2-11-7)15(14-13-4)9-6(18)5(17)3(1-16)19-9/h2-3,5-6,9,16-18H,1H2,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUKGFJQZRGECT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(N=N2)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908143 | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35827-88-4, 35827-89-5, 34698-65-2, 10299-44-2 | |

| Record name | NSC146366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC146365 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC145918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC81153 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Azaadenosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentofuranosyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.